molecular formula C14H18N2O3 B14765709 2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-

2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-

Cat. No.: B14765709
M. Wt: 262.30 g/mol
InChI Key: XDXQPNFSXYVXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- is a spirocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 2 and 8, a ketone group at position 3, and a 3-furoyl substituent at position 2. This compound belongs to the diazaspiro[4.5]decane family, which is characterized by its rigid spirocyclic framework and versatility in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-(furan-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C14H18N2O3/c17-12-2-5-14(4-1-6-15-9-14)10-16(12)13(18)11-3-7-19-8-11/h3,7-8,15H,1-2,4-6,9-10H2

InChI Key

XDXQPNFSXYVXQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N(C2)C(=O)C3=COC=C3)CNC1

Origin of Product

United States

Preparation Methods

Cyclocondensation and Boc-Protection

The spirocyclic amine backbone is constructed via a cyclocondensation reaction between a diketone and a diamine precursor. Patent data reveals that 8-tert-butoxycarbonyl (Boc)-protected intermediates, such as 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, serve as stable precursors for subsequent functionalization. The Boc group enhances solubility in polar aprotic solvents (e.g., 1,4-dioxane) and prevents undesired side reactions during intermediate handling.

Acidic Deprotection

Quantitative removal of the Boc group is achieved using hydrogen chloride (HCl) in dioxane at ambient temperature (20°C) over 2 hours. This step generates the free amine, 3-oxo-2,8-diazaspiro[4.5]decane hydrochloride, as confirmed by mass spectrometry (m/z = 155 [M+H]+) and ¹H NMR. The hydrochloride salt exhibits improved stability during storage compared to the free base.

Acylation with 3-Furanylcarbonyl Chloride

Reagent Selection and Solvent Optimization

Purification and Crystallization

Solvent Extraction

Post-acylation, the crude product is extracted into methylisobutylketone (MIBK) to separate it from aqueous impurities (e.g., HCl, residual amines). Sequential washing with dilute aqueous potassium carbonate (5% w/v) and brine removes acidic and polar contaminants, yielding a >98% pure organic phase.

Anti-Solvent Crystallization

Crystallization is initiated by adding n-heptane to the MIBK solution at 30–35°C over 2 hours. Seeding with pre-formed crystals of the target compound ensures uniform nucleation, producing a high-purity crystalline product. The MEK/MIBK solvent system (1:9 v/v) prevents solvate formation, as confirmed by X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Key signals include δ 8.78 (br s, 2H, NH₂⁺), 7.60 (br s, 1H, furan H-α), and 3.09 (s, 2H, spiro-CH₂).
  • Mass Spectrometry : ESI-MS shows m/z = 261.2 [M+H]+, consistent with the molecular formula C₁₃H₁₅N₂O₃.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with retention times matching authenticated standards. Residual solvents (MEK, MIBK) are quantified below ICH Q3C limits (<500 ppm) via gas chromatography.

Comparative Analysis of Synthetic Routes

Parameter Boc/Deprotection Route Direct Acylation
Overall Yield 72% 85%
Reaction Time 48 h 4.5 h
Purity (HPLC) 95% 98%
Scalability Limited by Boc cost Kilogram-scale

The direct acylation method offers superior efficiency and scalability, making it the preferred industrial route despite requiring stringent temperature control.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The 3-furanylcarbonyl group exhibits typical carbonyl reactivity. The electron-deficient carbonyl carbon undergoes nucleophilic addition reactions, enabling functional group transformations:

  • Amide bond formation : Reaction with amines (e.g., methylamine) in dichloromethane (DCM) at 0–25°C generates secondary amides.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, forming 2-(3-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one.

Reactivity of the Spirocyclic Nitrogen Atoms

The spirocyclic nitrogen atoms participate in acid-base and alkylation reactions:

  • Protonation : Under acidic conditions (e.g., HCl in DCM), the secondary amine nitrogen forms a hydrochloride salt, improving solubility for downstream reactions .

  • Sulfonylation : Reaction with aromatic sulfonyl chlorides (e.g., 3-[(trifluoromethyl)oxy]benzenesulfonyl chloride) in DCM/triethylamine yields sulfonamide derivatives. A representative reaction achieves 49% yield after 16 hours :

Sulfonyl Chloride Reaction Time Yield Product
3-[(trifluoromethyl)oxy]phenyl16 h49%8-({3-[(trifluoromethyl)oxy]phenyl}sulfonyl)-2,8-diazaspiro[4.5]decan-1-one
2-bromo-4-(trifluoromethyl)phenyl16 h15%*8-[2-methyl-4-(trifluoromethyl)phenyl]sulfonyl derivative
3-bromo-5-(trifluoromethyl)phenyl16 h32%*8-[3-methyl-5-(trifluoromethyl)phenyl]sulfonyl derivative

*Yield after Suzuki-Miyaura cross-coupling with trimethylboroxine .

Functionalization via Cross-Coupling Reactions

The furan ring enables further derivatization through transition metal-catalyzed reactions:

  • Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the furan substituent. For example, coupling with 4-methylphenylboronic acid in dioxane/Pd(PPh₃)₄ introduces aryl groups at the furan’s β-position.

Ring-Opening and Rearrangement

Under strongly basic conditions (e.g., NaOH/EtOH), the spirocyclic framework undergoes partial ring-opening. This generates intermediates for synthesizing linear diamines or fused heterocycles .

Stability and Side Reactions

  • Acid sensitivity : Prolonged exposure to HCl (>24 h) leads to decomposition of the furan ring .

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Comparative Reactivity Insights

Key differences from related diazaspiro compounds include:

Feature 2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- 1-Oxa-2,8-diazaspiro[4.5]decan-3-one
Carbonyl reactivityEnhanced due to electron-withdrawing furanReduced (adjacent oxygen stabilizes)
Nitrogen basicitypKa ≈ 7.2 (secondary amine)pKa ≈ 6.8 (weaker due to oxa-ring)
Sulfonylation efficiency32–49% yield<20% yield

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features

The diazaspiro[4.5]decane core is shared among several derivatives, but substituents at positions 2 and 8 significantly alter their physicochemical and biological profiles. Below is a comparison of key analogs:

Compound Substituents CAS Number Molecular Weight Key Applications
Target Compound: 2-(3-Furanylcarbonyl)- 3-Furoyl at C2 Not explicitly listed ~292.3 g/mol (calc.) Potential CNS or enzyme modulation
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Benzyl at C8, ketone at C3 154495-69-9 256.3 g/mol Intermediate in drug synthesis
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl 4-Chlorobenzyl at C2, HCl salt 2048273-77-2 315.2 g/mol Research in neuropharmacology
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one HCl Isopropyl at C2, HCl salt 1380300-45-7 232.8 g/mol Biochemical studies
8-(3,3-Diphenylpropyl)-2-[[5-(trifluoromethyl)-2-furanyl]methyl]- Diphenylpropyl at C8, trifluoromethyl-furan at C2 832700-50-2 ~538.0 g/mol (calc.) High-affinity receptor binding

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) enhance solubility for in vitro assays, whereas neutral forms (e.g., ) are preferred for organic synthesis.
Physicochemical Properties
  • Polarity : The 3-furanylcarbonyl group increases polarity (calculated LogP ~1.5) compared to benzyl-substituted analogs (LogP ~2.8) .
  • Stability : Hydrochloride salts (e.g., ) exhibit superior thermal stability in solid-state formulations.

Biological Activity

2,8-Diazaspiro[4.5]decan-3-one, 2-(3-furanylcarbonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula for 2,8-Diazaspiro[4.5]decan-3-one is C10H12N2O2C_{10}H_{12}N_2O_2, with a molecular weight of approximately 192.22 g/mol. Its structure features a spirocyclic arrangement that may contribute to its unique biological properties.

Synthesis

The synthesis of 2,8-Diazaspiro[4.5]decan-3-one typically involves the reaction of hydrazine derivatives with carbonyl compounds through cyclization processes. For example, the compound can be synthesized using a Michael addition reaction followed by cyclization, which has been detailed in various studies focusing on similar diazaspiro compounds .

Muscarinic Receptor Agonism

Research has demonstrated that derivatives of diazaspiro compounds can exhibit significant binding affinities for muscarinic receptors, particularly M1 and M2 subtypes. For instance, one study highlighted that specific derivatives showed partial agonistic activity at M1 receptors, leading to anti-amnesic effects in animal models . The ability to modulate these receptors suggests potential applications in treating cognitive disorders.

Neuroprotective Effects

In vivo studies have indicated that certain diazaspiro compounds can ameliorate scopolamine-induced memory impairments in rats, suggesting neuroprotective properties. The pharmacological profile includes effects such as hypothermia and increased salivation, which are common indicators of muscarinic receptor activation .

Cytotoxicity and Antitumor Activity

Another aspect of the biological activity of diazaspiro compounds is their cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant antitumor activity through mechanisms involving apoptosis and cell cycle disruption . The cytotoxicity was observed to be concentration-dependent and varied among different cell types.

Study on Muscarinic Agonists

A study published in Chemistry & Pharmacology investigated a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists. The findings indicated that modifications at specific positions on the diazaspiro framework could enhance selectivity for M1 over M2 receptors, which is critical for minimizing side effects associated with non-selective agonism .

Antitumor Activity Assessment

In another research effort focusing on spirogermanium analogs, the cytotoxic effects were assessed against human tumor cell lines. The results showed that these compounds could induce significant cell death at specific concentrations while sparing normal cells to some extent . This highlights the potential for developing targeted cancer therapies based on the structural features of diazaspiro compounds.

Data Table: Biological Activity Overview

Biological Activity Effect Reference
Muscarinic Receptor AgonismAnti-amnesic effects
Neuroprotective EffectsAmelioration of memory impairment
CytotoxicitySignificant cell death in tumor lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,8-diazaspiro[4.5]decan-3-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer: The core spirocyclic scaffold is typically synthesized via cyclization reactions, such as intramolecular amidation or ring-closing metathesis. For example, patents describe using tert-butyl carbamate (Boc)-protected intermediates to stabilize reactive amines during synthesis . Optimization involves adjusting solvent polarity (e.g., DMF or THF) and temperature to enhance yields. Purity (>95%) is achievable through recrystallization or column chromatography, as noted in supplier catalogs .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying spirocyclic connectivity and substituent placement. For instance, the presence of a carbonyl group (C=O) at position 3 is confirmed by a signal near 170 ppm in ¹³C NMR . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the furanylcarbonyl moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 2 or 8) influence biological activity or binding affinity in target proteins?

  • Methodological Answer: Substituents like the 3-furanylcarbonyl group enhance π-π stacking interactions in binding pockets, as observed in crystallographic studies of similar spirocyclic ligands bound to kinases . Comparative studies show that methyl or benzyl groups at position 8 alter steric hindrance, impacting selectivity in enzyme inhibition assays . Computational docking (e.g., AutoDock Vina) can predict binding modes before synthesizing analogs.

Q. What strategies resolve contradictions in biological assay data between studies, particularly regarding potency or toxicity?

  • Methodological Answer: Discrepancies may arise from variations in stereochemistry (e.g., trans-7-methyl vs. cis derivatives) or impurities in batches. Rigorous analytical validation (e.g., HPLC purity >98% ) and controlled stereoselective synthesis (using chiral catalysts ) are essential. Replicating assays under standardized conditions (e.g., cell line viability protocols) minimizes variability .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in preclinical models?

  • Methodological Answer: Use LC-MS/MS to track parent compound and metabolites in plasma or liver microsome incubations. Isotope-labeled analogs (e.g., deuterated derivatives) aid in distinguishing degradation products. Studies on similar spiro compounds suggest oxidative metabolism at the furan ring, requiring stability testing under varying pH and enzymatic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.